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Compound of Interest

Compound Name: CBB1007 trihydrochloride

Cat. No.: B1149966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBB1007 trihydrochloride with other

prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is curated for

researchers, scientists, and professionals in drug development to facilitate an informed

evaluation of these compounds for therapeutic and research applications. This document

presents key performance data, detailed experimental methodologies, and visual

representations of relevant biological pathways and workflows.

Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl

groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1]

The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers,

including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma,

making it a compelling target for therapeutic intervention.[2][3] LSD1 inhibitors are a class of

small molecules designed to block the enzymatic activity of LSD1, thereby restoring normal

gene expression patterns and inhibiting cancer cell growth and proliferation. These inhibitors

can be broadly categorized into two main classes: irreversible (covalent) and reversible (non-

covalent) inhibitors.
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CBB1007 trihydrochloride is a cell-permeable, reversible, and selective inhibitor of human

LSD1.[4] It competitively binds to the substrate-binding domain of the enzyme, effectively

blocking its demethylase activity.

Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of CBB1007
trihydrochloride in comparison to other notable LSD1 inhibitors, including several that are

currently in clinical development.
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Inhibitor
Alias/Compan
y

Mechanism IC50 (LSD1)
Selectivity
Notes

CBB1007

trihydrochloride
- Reversible 5.27 µM

Selective over

LSD2 and

JARID1A.[4]

Iadademstat
ORY-1001,

RG6016
Irreversible ~18-20 nM[5]

Highly selective

over MAO-A/B.

[5]

Bomedemstat IMG-7289 Irreversible
Not explicitly

found
-

GSK2879552 - Irreversible ~20 nM[6] -

INCB059872 - Irreversible

Potent inhibitor

(specific IC50 not

found)

Selective.[3]

Pulrodemstat CC-90011 Reversible 0.25 nM[2][7]

Selective over

LSD2, MAO-A,

and MAO-B.[2][7]

Seclidemstat SP-2577 Reversible
Not explicitly

found
-

Tranylcypromine

(TCP)
- Irreversible ~20.7 µM[6]

Also inhibits

MAO-A and

MAO-B.[8]

Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
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Inhibitor Cell Line Assay EC50 Key Findings

CBB1007

trihydrochloride

F9 (murine

teratocarcinoma)
Proliferation >10 µM

Preferentially

arrests the

growth of

pluripotent

tumors.[4]

Iadademstat Leukemia cells Proliferation 0.1 nM[9]

Induces

differentiation

and reduces

leukemia-

propagating stem

cell compartment

in AML.[5]

GSK2879552
AML cell lines

(average of 20)
Proliferation 137 nM[10]

Induces

differentiation

and shows

synergistic

activity with

ATRA.[10]

Pulrodemstat THP-1 (AML)

Differentiation

(CD11b

induction)

7 nM[2]

Potent induction

of differentiation

markers.[2]

Pulrodemstat Kasumi-1 (AML) Proliferation 2 nM[2]

Potent anti-

proliferative

activity.[2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using the DOT language.

LSD1 Signaling Pathway in Transcriptional Repression
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384-Well Plate

Assay Principle

1. Add LSD1 Enzyme,
Inhibitor (e.g., CBB1007),

and Biotinylated H3K4me1 Peptide Substrate

2. Incubate at Room Temperature

3. Add Detection Reagents:
- Eu3+-cryptate anti-H3K4me0 Antibody (Donor)

- Streptavidin-XL665 (Acceptor)

4. Incubate at Room Temperature

5. Read Time-Resolved Fluorescence
(TR-FRET Signal)

No Inhibition:
High FRET Signal

 High Demethylation

Inhibition:
Low FRET Signal

 Low Demethylation
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Cell Culture

Cell Viability Assay (CellTiter-Glo) Differentiation Assay (Flow Cytometry)

1. Seed Cancer Cells
(e.g., AML cell line THP-1)

in a 96-well plate

2. Treat with LSD1 Inhibitor
(e.g., CBB1007) at various concentrations

3. Incubate for a defined period
(e.g., 72 hours)

4a. Add CellTiter-Glo® Reagent 4b. Stain cells with fluorescently
labeled anti-CD11b antibody

5a. Measure Luminescence (ATP levels) 5b. Analyze CD11b expression
by Flow Cytometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1149966?utm_src=pdf-body-img
https://www.benchchem.com/product/b1149966?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone
Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC
[pmc.ncbi.nlm.nih.gov]

2. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target -
PMC [pmc.ncbi.nlm.nih.gov]

3. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via
Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid
malignancies [frontiersin.org]

5. researchgate.net [researchgate.net]

6. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH
Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. abcam.com [abcam.com]

8. epigentek.com [epigentek.com]

9. benchchem.com [benchchem.com]

10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

To cite this document: BenchChem. [CBB1007 Trihydrochloride: A Comparative Guide to
LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149966#cbb1007-trihydrochloride-versus-other-
lsd1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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